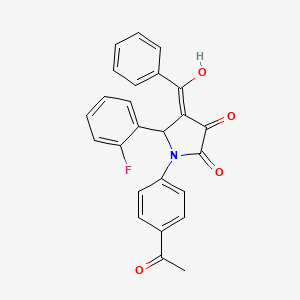
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, also known as EEOP, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have potential applications in various fields of scientific research, including cancer research, neuroprotection, and pain management. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and promote neurogenesis. In pain management, this compound has been found to have analgesic effects by modulating the activity of opioid receptors.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to modulate the activity of opioid receptors, which are involved in pain management. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis. In neurons, this compound has been found to protect against oxidative stress and promote neurogenesis, which are important processes in neuroprotection and neuroregeneration. In pain management, this compound has been found to have analgesic effects by modulating the activity of opioid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the optimal dosage and administration of this compound for different applications are not well established, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for cancer, neurodegenerative diseases, and pain management. Another direction is to explore its potential applications in other fields of scientific research, such as cardiovascular disease and inflammation. Additionally, more studies are needed to establish the optimal dosage and administration of this compound for different applications, which could improve its effectiveness in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, making it a viable option for scientific research. This compound has been found to have potential applications in cancer research, neuroprotection, and pain management, and its mechanism of action is believed to involve modulation of various molecular targets in the body. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to the development of more effective treatments for various diseases and conditions.
Méthodes De Synthèse
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with proline and benzyl bromide to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable option for scientific research.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-19-10-8-18(9-11-19)23-15-17(14-20(23)24)21(25)22-13-12-16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAXCICQTUZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)

![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)
![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)

![N-methyl-N-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide dihydrochloride](/img/structure/B5326278.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)